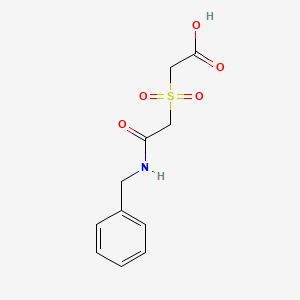

2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

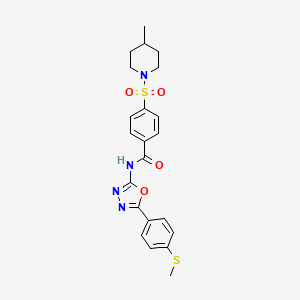

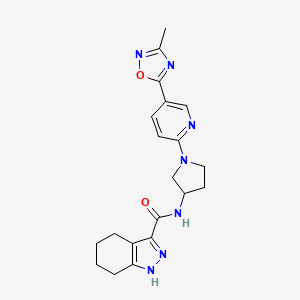

“2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid” is a complex organic compound. It contains a benzylamino group, a sulfonyl group, and an acetic acid group . The sulfonyl group is the sulfur-analog to the carbonyl group .

Chemical Reactions Analysis

Amines, such as the benzylamino group in this compound, can react with sulfonyl groups to form sulfonamides . Additionally, amines can serve as nucleophiles in reactions with carbonyls .Scientific Research Applications

Catalytic Enhancements

The compound has been implicated in research focusing on catalytic activities, particularly in the enhancement of N-acylation processes. Studies have demonstrated its utility in the context of magnetic Fe3O4@Diatomite earth and acetic acid for the efficient N-acylation of sulfonamides without the need for organic bases, highlighting its potential in simplifying purification processes (Ghasemi, Kowsari, & Hosseini, 2016). This indicates its relevance in developing more sustainable and efficient catalytic systems.

Green Synthesis Applications

Another significant application is in green chemistry, where sulfonic acid-functionalized silica-coated nano-Fe3O4 particles have been used as catalysts for the synthesis of acylals via direct condensation of aldehydes with acetic anhydride. This process, carried out under solvent-free conditions at room temperature, underscores the compound's role in promoting environmentally friendly synthetic methods (Nemati, Golmohammadi Afkham, & Elhampour, 2014).

Synthetic Utility in Organic Reactions

Further research has explored its utility in organic synthesis, such as the sulfur-promoted decarboxylative sulfurative hexamerization of phenylacetic acids. This process yields complex structures incorporating multiple benzylidyne moieties and sulfur atoms, showcasing the compound's potential in facilitating intricate synthetic reactions (Nguyen & Retailleau, 2018).

Relevance in Medicinal Chemistry

While the focus is not directly on medicinal applications, the structural characteristics of 2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid and related compounds have been studied in relation to their interaction with biological receptors. This includes investigations into the receptor binding sites of hypoglycemic sulfonylureas and related compounds, hinting at the broader implications of such chemical structures in the development of therapeutic agents (Brown & Foubister, 1984).

Future Directions

Mechanism of Action

Mode of Action

The compound contains a benzylamine moiety, which is known to undergo reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation . The compound also contains a sulfonyl acetic acid moiety, which is a strong organic acid and may participate in acid-base reactions.

Biochemical Pathways

The compound may be involved in various biochemical pathways due to its reactive moieties. For instance, the benzylamine moiety can participate in reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to the formation of various products, affecting different biochemical pathways.

Result of Action

The reactions it undergoes, such as free radical bromination, nucleophilic substitution, and oxidation, can lead to various changes at the molecular and cellular levels .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s water solubility may allow it to spread in water systems . Additionally, the rate of its reactions may be influenced by factors such as temperature, pH, and the presence of other substances.

Properties

IUPAC Name |

2-[2-(benzylamino)-2-oxoethyl]sulfonylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5S/c13-10(7-18(16,17)8-11(14)15)12-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJVWLMMDHRXNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CS(=O)(=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(allylsulfanyl)-5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B2983361.png)

![1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2983366.png)

![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-pyridin-4-ylsulfanylethanone](/img/structure/B2983371.png)

![3-(4-ethoxyphenyl)-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2983377.png)